PXR Binding vs. Dabrafenib
A primary design goal for B-Raf IN 5 was to eliminate binding to the pregnane X receptor (PXR), a nuclear receptor implicated in the adverse effects of the clinical B-Raf inhibitor dabrafenib. While dabrafenib is a potent PXR activator, structural and knowledge-informed design resulted in B-Raf IN 5 showing no detectable affinity for PXR [1]. This is a key differentiator for researchers concerned with minimizing off-target transcriptional effects.
| Evidence Dimension | PXR Binding Affinity |
|---|---|
| Target Compound Data | No detectable affinity |
| Comparator Or Baseline | Dabrafenib: Potent PXR activator |
| Quantified Difference | Elimination of binding (qualitative) |
| Conditions | PXR binding assay / Structural analysis and functional assays |
Why This Matters
Avoidance of PXR activation is critical for reducing the risk of confounding drug-drug interactions and auto-induction of metabolism in in vivo studies.
- [1] Schneider, M. et al. Structure-Based and Knowledge-Informed Design of B-Raf Inhibitors Devoid of Deleterious PXR Binding. J. Med. Chem. 2022, 65, 2, 1552-1566. View Source
